molecular formula C10H16O3 B8588061 Methyl 2-oxo-1-(propan-2-yl)cyclopentane-1-carboxylate CAS No. 74036-92-3

Methyl 2-oxo-1-(propan-2-yl)cyclopentane-1-carboxylate

Cat. No. B8588061
M. Wt: 184.23 g/mol
InChI Key: QKJMGVSWKABCIJ-UHFFFAOYSA-N
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Patent
US05519160

Procedure details

7.7 g of sodium hydride (free of oil) was added to 80 ml of dimethylformamide. 25 g of 2-methoxycarbonylcylopentanone was slowly added dropwise while cooling with ice. The reaction mixture was allowed to come to room temperature, whereupon 45 g of isopropyl iodide was added, followed by stirring for a further 3.5 hours at 70°-80° C. The reaction mixture thus obtained was poured into 400 ml of 10% hydrochloric acid solution and extracted with 100 ml of ethyl acetate. The organic layer was washed with water, dried, and concentrated to obtain 25.5 g (yield, 78.7%) of the title compound.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5]([CH:7]1[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])=[O:6].[CH:13](I)([CH3:15])[CH3:14].Cl>CN(C)C=O>[CH:13]([C:7]1([C:5]([O:4][CH3:3])=[O:6])[CH2:11][CH2:10][CH2:9][C:8]1=[O:12])([CH3:15])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
COC(=O)C1C(CCC1)=O
Step Three
Name
Quantity
45 g
Type
reactant
Smiles
C(C)(C)I
Step Four
Name
Quantity
400 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for a further 3.5 hours at 70°-80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction mixture thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C(C)(C)C1(C(CCC1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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